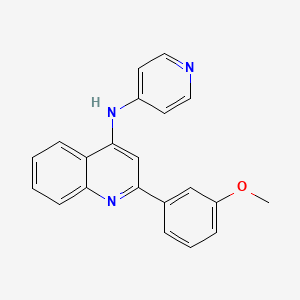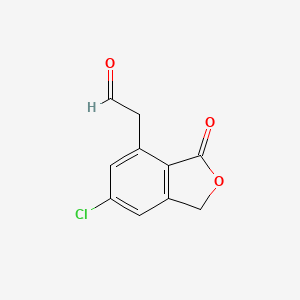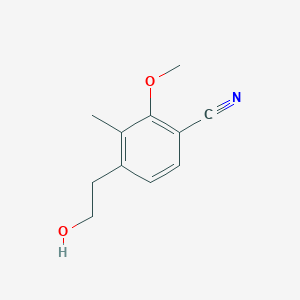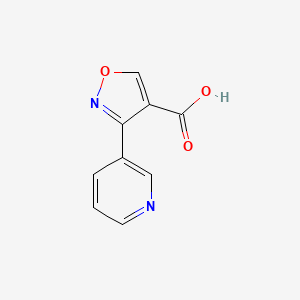
2-(3-methoxyphenyl)-N-pyridin-4-ylquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methoxyphenyl)-N-pyridin-4-ylquinolin-4-amine is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-N-pyridin-4-ylquinolin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxyaniline with pyridine-4-carbaldehyde, followed by cyclization and subsequent amination to introduce the quinoline moiety. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents, are being explored to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-methoxyphenyl)-N-pyridin-4-ylquinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(3-methoxyphenyl)-N-pyridin-4-ylquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 2-(3-methoxyphenyl)-N-pyridin-4-ylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to anti-cancer effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: Another quinoline derivative with potential biological activities.
2-Methoxyphenols derivatives: Known for their antioxidant properties and potential therapeutic applications.
Uniqueness
2-(3-methoxyphenyl)-N-pyridin-4-ylquinolin-4-amine stands out due to its unique combination of a quinoline core with a pyridine and methoxyphenyl group. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it a versatile compound for various scientific applications.
Propiedades
Fórmula molecular |
C21H17N3O |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
2-(3-methoxyphenyl)-N-pyridin-4-ylquinolin-4-amine |
InChI |
InChI=1S/C21H17N3O/c1-25-17-6-4-5-15(13-17)20-14-21(23-16-9-11-22-12-10-16)18-7-2-3-8-19(18)24-20/h2-14H,1H3,(H,22,23,24) |
Clave InChI |
NLWPRUCFZVEBFO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)NC4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3,5-dicarboxylic acid](/img/structure/B13868325.png)




![4-Methoxy-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoic acid](/img/structure/B13868362.png)




![Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide](/img/structure/B13868397.png)


